![molecular formula C17H16N2S B7792495 4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792495.png)
4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an ethylphenyl group and an aniline moiety attached to the thiazole ring.
准备方法
The synthesis of 4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Industrial production methods may vary, but they generally involve optimizing reaction conditions to achieve high yields and purity.
化学反应分析
4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidative reactions to form corresponding sulfoxides or sulfones. In reduction reactions, it can be converted to thiazolidines. Substitution reactions often involve the replacement of the aniline moiety with other functional groups, leading to the formation of diverse derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, thiazole derivatives have been studied for their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . In medicine, these compounds are explored for their potential as therapeutic agents. In industry, thiazole derivatives are used in the production of agrochemicals, photographic sensitizers, and materials with specific properties .
作用机制
The mechanism of action of 4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to the modulation of biochemical pathways. For example, they may inhibit the activity of specific enzymes or block certain receptors, resulting in therapeutic effects. The exact mechanism of action depends on the specific structure of the compound and its target .
相似化合物的比较
4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, tiazofurin, and pramipexole . These compounds share the thiazole ring structure but differ in their substituents and biological activities. For instance, sulfathiazole is an antimicrobial drug, ritonavir is an antiretroviral drug, abafungin is an antifungal drug, tiazofurin is an anticancer drug, and pramipexole is an antidepressant drug . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-2-12-3-5-13(6-4-12)16-11-20-17(19-16)14-7-9-15(18)10-8-14/h3-11H,2,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZHYCDXPXMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
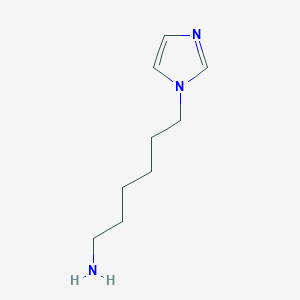
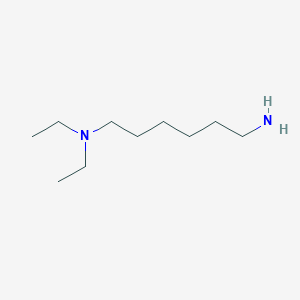
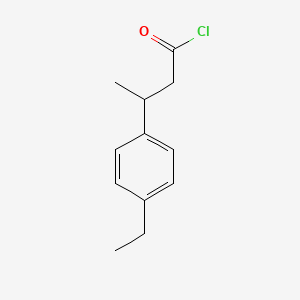
![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine](/img/structure/B7792437.png)
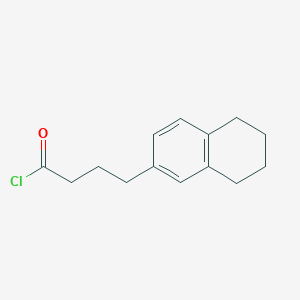
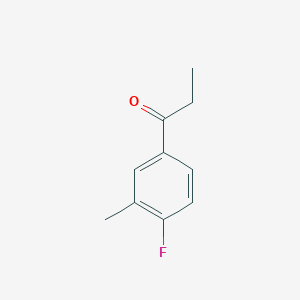

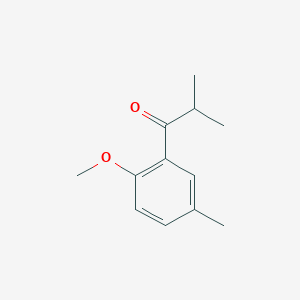
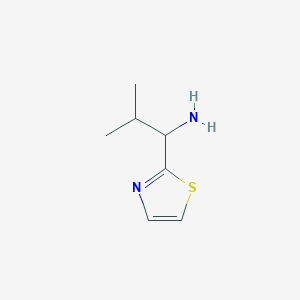
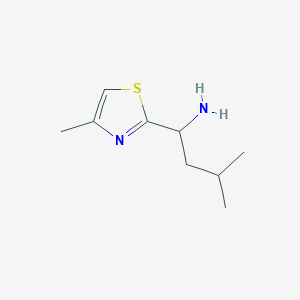
![4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline](/img/structure/B7792500.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792514.png)
![2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid](/img/structure/B7792529.png)
![2-[(4-Fluoro-3-methylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7792531.png)
